molecular formula C5H11Cl2NO2S B8797500 n,n-Bis(2-chloroethyl)methanesulfonamide CAS No. 54533-09-4

n,n-Bis(2-chloroethyl)methanesulfonamide

Cat. No. B8797500
M. Wt: 220.12 g/mol
InChI Key: HLUTZVACYWYJKO-UHFFFAOYSA-N
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Patent
US08633196B2

Procedure details

14.3 ml (185 mmol) of methanesulfonyl chloride are added slowly to a solution of 15 g (84 mmol) of commercial bis(2-chloroethylamine) hydrochloride and 26 ml (185 mmol) of triethylamine in 200 ml of dichloromethane and 70 ml of tetrahydrofuran previously stirred for 15 min and then filtered in order to remove the triethylammonium chloride. The reaction medium is then stirred at ambient temperature for 18 h, extracted with dichloromethane, and washed with water. The organic phase is dried over magnesium sulfate, filtered and evaporated. The residue obtained is washed with diisopropyl ether, filtered and then dried under vacuum. 15.3 g (82%) of N,N-bis-(2-chloroethyl)methanesulfonamide are obtained in the form of a solid.
Quantity
14.3 mL
Type
reactant
Reaction Step One
Name
bis(2-chloroethylamine) hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].Cl.[Cl:7][CH2:8][CH2:9][NH2:10].[Cl:11][CH2:12][CH2:13]N.C(N(CC)CC)C>ClCCl.O1CCCC1>[Cl:7][CH2:8][CH2:9][N:10]([CH2:13][CH2:12][Cl:11])[S:2]([CH3:1])(=[O:4])=[O:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
14.3 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
bis(2-chloroethylamine) hydrochloride
Quantity
15 g
Type
reactant
Smiles
Cl.ClCCN.ClCCN
Name
Quantity
26 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
previously stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered in order
CUSTOM
Type
CUSTOM
Details
to remove the triethylammonium chloride
STIRRING
Type
STIRRING
Details
The reaction medium is then stirred at ambient temperature for 18 h
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue obtained
WASH
Type
WASH
Details
is washed with diisopropyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCCN(S(=O)(=O)C)CCCl
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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